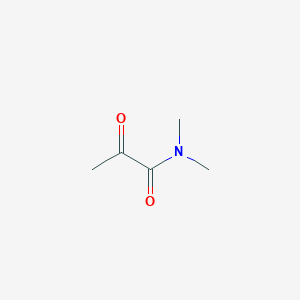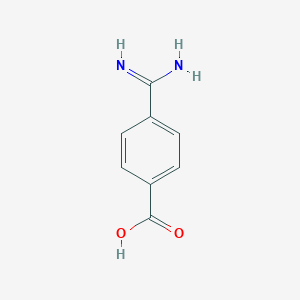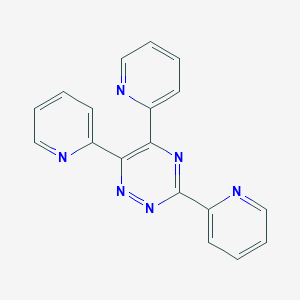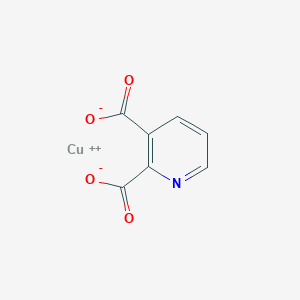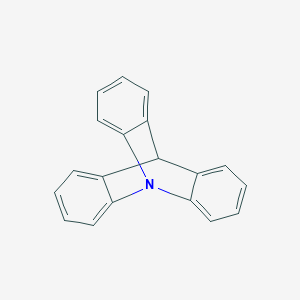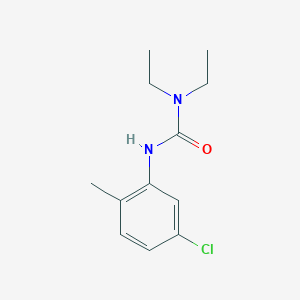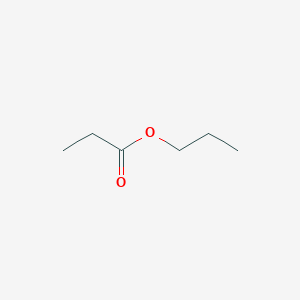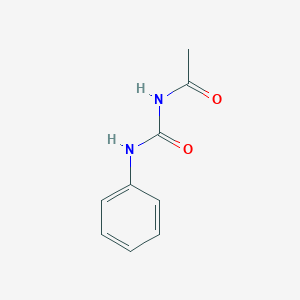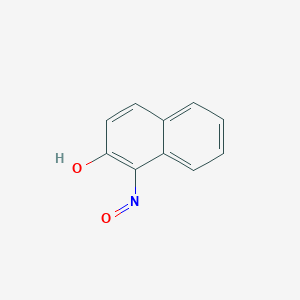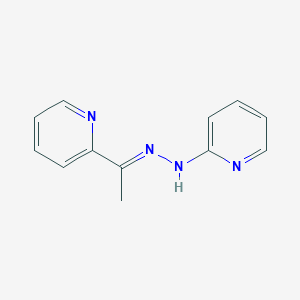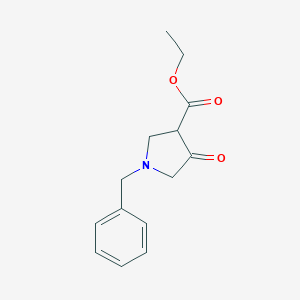
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
Overview
Description
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is a chemical compound with the CAS number 1027-35-6 . Its molecular weight is 247.29 . The compound is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
Synthesis Analysis
The synthesis of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate involves the use of potassium tert-butoxide in toluene . The reaction is carried out under an ice bath for 2 hours . After the reaction, 4M HCl is added in an ice bath, and the pH is adjusted to 8 using saturated sodium bicarbonate . The product is then extracted with ethyl acetate, dried using anhydrous Na2SO4, filtered, and spin-dried to obtain the compound .Molecular Structure Analysis
The IUPAC name for this compound is ethyl 1-benzyl-4-oxo-3-pyrrolidinecarboxylate . The InChI code is 1S/C14H17NO3/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 247.29 . It is a liquid or solid or semi-solid or lump . .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of potential therapeutic agents. It is particularly useful in the development of receptor agonists and antagonists, which can interact with biological targets to treat diseases .
Peptide Mimetics
The structure of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate resembles that of proline, an amino acid found in peptides. Researchers use it to create peptide mimetics—molecules that mimic the structure and function of peptides, which can lead to the development of new drugs .
Catalysis
This compound can act as a ligand for catalysts in asymmetric synthesis. The benzyl and carboxylate groups can coordinate to metal centers, facilitating reactions that produce chiral molecules, which are essential for creating drugs with specific biological activities .
Material Science
In material science, Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate can be used to modify the properties of polymers. By incorporating this compound into polymer chains, researchers can alter the thermal stability, rigidity, and solubility of materials .
Safety And Hazards
properties
IUPAC Name |
ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKXIFXOWMGWNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298145 | |
| Record name | Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |
CAS RN |
1027-35-6 | |
| Record name | 1027-35-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




